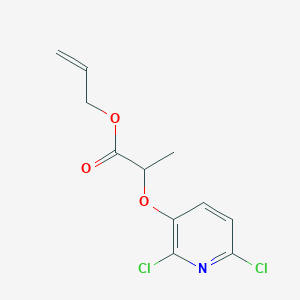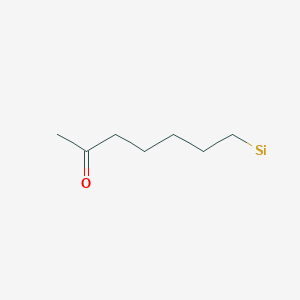
CID 78065236
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 78065236 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure and has been the subject of numerous studies aimed at understanding its behavior, synthesis, and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 78065236 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact details of the synthetic route can vary depending on the desired form of the compound and the specific application for which it is being prepared.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. This involves optimizing the reaction conditions to maximize yield and minimize the production of unwanted by-products. The industrial production process may also involve additional steps such as purification and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: CID 78065236 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents such as acids, bases, and oxidizing or reducing agents.
Common Reagents and Conditions: The reactions involving this compound often require the use of specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and may include a range of different chemical entities that are of interest for various applications.
Aplicaciones Científicas De Investigación
CID 78065236 has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential applications as a therapeutic agent for the treatment of various diseases. In industry, it is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of CID 78065236 involves its interaction with specific molecular targets and pathways within a biological system. This interaction can lead to a range of effects, depending on the specific application and the context in which the compound is used. The exact details of the mechanism of action can vary and are the subject of ongoing research.
Propiedades
Fórmula molecular |
C7H13OSi |
|---|---|
Peso molecular |
141.26 g/mol |
InChI |
InChI=1S/C7H13OSi/c1-7(8)5-3-2-4-6-9/h2-6H2,1H3 |
Clave InChI |
GYRUILATMMFPMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCC[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
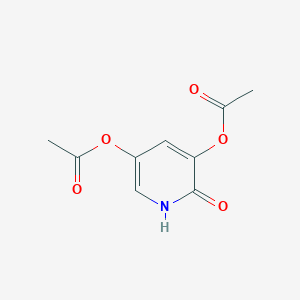
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

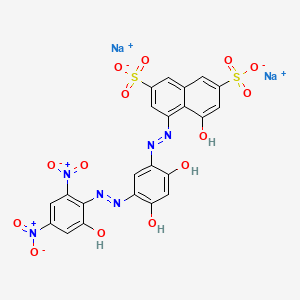
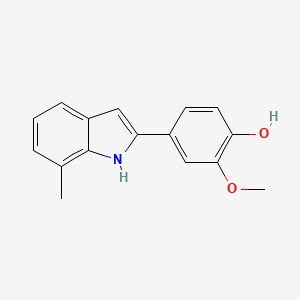
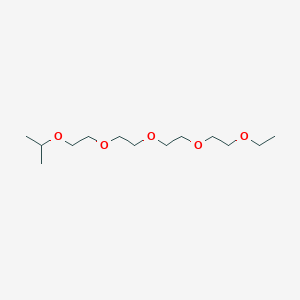
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)


